(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
Triazoles are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms . They are used in a wide range of applications, including as building blocks in synthetic chemistry and as active moieties in medicinal chemistry .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method is the azide-alkyne Huisgen cycloaddition, also known as "click chemistry" . Another method involves the reaction of thiosemicarbazides with α,β-unsaturated carbonyl compounds .
Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring .
Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with various metal ions . They can also undergo reactions with electrophiles at the nitrogen atoms of the triazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoles can vary depending on their specific structure. Generally, they are stable compounds that are resistant to reduction and oxidation . They are also typically soluble in common organic solvents .
Scientific Research Applications
Triazole Derivatives and Biological Activities
Triazole compounds, including those structurally related to (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol, are of significant interest in the development of new drugs due to their diverse biological activities. Triazoles have been explored for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The flexibility in their structural variations allows for the creation of compounds with a broad range of biological activities. Recent studies emphasize the need for new, efficient preparations of triazoles that consider green chemistry and sustainability. Triazole derivatives are being investigated for their potential against new diseases, resistant bacteria, and neglected diseases affecting humanity, especially in vulnerable populations (Ferreira et al., 2013).
Methanol in Energy and Environmental Applications
Methanol is a key chemical in various industrial processes, including its use as a fuel and in the synthesis of other chemicals. Methanol's role as a clean-burning fuel with potential applications in energy recovery systems, heating, and transportation is well documented. Additionally, methanol is explored for its use in direct methanol fuel cells, offering a cleaner alternative to traditional fossil fuels. The development of catalysts and reactor technologies for methanol synthesis and conversion highlights the ongoing research aimed at improving the efficiency and sustainability of methanol-related processes (Cybulski, 1994).
Methanol as a Marker for Material Degradation
In the context of power transformers, methanol has been identified as a marker for assessing the condition of solid insulation. Methanol's presence in transformer oil, resulting from the degradation of insulating paper, offers a method for monitoring the health of these critical components in the electrical grid. The development of analytical methods for methanol determination and kinetic studies linking methanol generation to cellulose degradation underscores the importance of this compound in maintenance and reliability practices for electrical equipment (Jalbert et al., 2019).
Methanol for Biological Sample Preservation
Methacarn, a methanol-based fixation solution, demonstrates the utility of methanol in the preservation of biological tissues for microscopy and histology. Methanol's effect on proteins and DNA, coupled with its ability to enhance the preservation of tissue morphology, highlights its application in biomedical research and diagnostics. The comparison of methacarn with traditional fixatives provides insights into the advantages of methanol in preserving the structural integrity of biological samples (Puchtler et al., 1970).
Mechanism of Action
Target of Action
Triazole derivatives have been found to interact with a variety of biological targets, including enzymes like carbonic anhydrase-ii .
Mode of Action
It’s worth noting that triazole rings in general are known to bind to the active sites of enzymes, potentially inhibiting their function .
Biochemical Pathways
Triazole derivatives have been associated with a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the presence of a triazole ring can improve the pharmacokinetic properties of compounds .
Result of Action
Given the broad biological activity of triazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many chemical compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1-propan-2-yltriazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5(2)9-3-6(4-10)7-8-9/h3,5,10H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUSXTIUSAVEAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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